molecular formula C10H7F B14461155 4-Fluoroazulene CAS No. 67949-60-4

4-Fluoroazulene

Katalognummer: B14461155
CAS-Nummer: 67949-60-4
Molekulargewicht: 146.16 g/mol
InChI-Schlüssel: JYILKEHXSYMGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoroazulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazulene typically involves the fluorination of azulene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoroazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluoroazulene derivatives, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

4-Fluoroazulene has found applications in several scientific fields:

Wirkmechanismus

The mechanism of action of 4-Fluoroazulene involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other intermolecular interactions. This can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 4-Fluoroazulene: this compound stands out due to the specific placement of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other fluorinated azulenes. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

67949-60-4

Molekularformel

C10H7F

Molekulargewicht

146.16 g/mol

IUPAC-Name

4-fluoroazulene

InChI

InChI=1S/C10H7F/c11-10-7-2-1-4-8-5-3-6-9(8)10/h1-7H

InChI-Schlüssel

JYILKEHXSYMGSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C2=CC=CC2=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.